molecular formula C9H8ClFO2 B15362326 5-Chloro-4-ethoxy-2-fluorobenzaldehyde

5-Chloro-4-ethoxy-2-fluorobenzaldehyde

Cat. No.: B15362326
M. Wt: 202.61 g/mol
InChI Key: PCRIBWFOPDPFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-ethoxy-2-fluorobenzaldehyde is an organic compound characterized by the presence of a chloro, ethoxy, and fluoro group attached to a benzene ring, along with an aldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-ethoxy-2-fluorobenzaldehyde typically involves multi-step organic reactions starting from simpler aromatic compounds. One common method is the halogenation of ethoxybenzaldehyde followed by selective fluorination and chlorination steps.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-ethoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: 5-Chloro-4-ethoxy-2-fluorobenzoic acid.

  • Reduction: 5-Chloro-4-ethoxy-2-fluorobenzyl alcohol.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

5-Chloro-4-ethoxy-2-fluorobenzaldehyde is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

5-Chloro-4-ethoxy-2-fluorobenzaldehyde is compared with other similar compounds such as 4-Chloro-3-ethoxybenzaldehyde and 2-Fluoro-5-methoxybenzaldehyde. Its uniqueness lies in the specific arrangement and combination of halogen and alkoxy groups, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • 4-Chloro-3-ethoxybenzaldehyde

  • 2-Fluoro-5-methoxybenzaldehyde

  • 3-Bromo-4-ethoxybenzaldehyde

  • 2-Chloro-5-fluorobenzaldehyde

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

5-chloro-4-ethoxy-2-fluorobenzaldehyde

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9-4-8(11)6(5-12)3-7(9)10/h3-5H,2H2,1H3

InChI Key

PCRIBWFOPDPFJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)F)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.